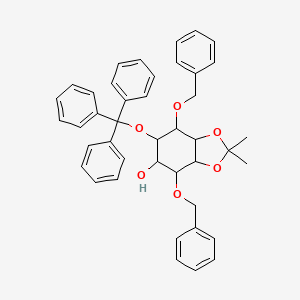
4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol is a complex organic compound that belongs to the class of inositol derivatives. Inositol is a carbohydrate, often considered a part of the vitamin B complex, and plays a crucial role in cellular processes. This specific derivative is characterized by the presence of protective groups such as isopropylidene, phenylmethyl, and triphenylmethyl, which are used to protect the hydroxyl groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol typically involves multiple steps, starting from myo-inositol. The process includes the selective protection of hydroxyl groups using various protecting groups. The isopropylidene group is introduced to protect the 4 and 5 positions, while the phenylmethyl groups protect the 3 and 6 positions. The triphenylmethyl group is used to protect the 1 position. These steps require specific reagents and conditions, such as acidic or basic catalysts, and controlled temperatures to ensure selective protection.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield inositol derivatives with additional hydroxyl or carbonyl groups, while reduction may result in the removal of protective groups to yield free hydroxyl groups.
Aplicaciones Científicas De Investigación
4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex inositol derivatives and other organic compounds.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving inositol phosphates and phosphoinositides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating cellular processes and its potential as a drug delivery agent.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol involves its interaction with specific molecular targets and pathways. In cellular signaling, it may act as a precursor to inositol phosphates, which are crucial secondary messengers in various signaling pathways. These pathways regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4,5-O-(1-Methylethylidene)-β-D-fructopyranose: Another carbohydrate derivative with protective groups, used in similar synthetic applications.
1,2,3,4,5,6-Hexa-O-benzyl-myo-inositol: A fully benzylated inositol derivative used in organic synthesis.
Uniqueness
4,5-O-(1-Methylethylidene)-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-inositol is unique due to its specific pattern of protective groups, which allows for selective reactions at different positions on the inositol ring. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in studying inositol-related biochemical pathways.
Propiedades
Fórmula molecular |
C42H42O6 |
|---|---|
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
2,2-dimethyl-4,7-bis(phenylmethoxy)-6-trityloxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C42H42O6/c1-41(2)46-39-36(44-28-30-18-8-3-9-19-30)35(43)37(38(40(39)47-41)45-29-31-20-10-4-11-21-31)48-42(32-22-12-5-13-23-32,33-24-14-6-15-25-33)34-26-16-7-17-27-34/h3-27,35-40,43H,28-29H2,1-2H3 |
Clave InChI |
JNIBXLVXNSFJDK-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


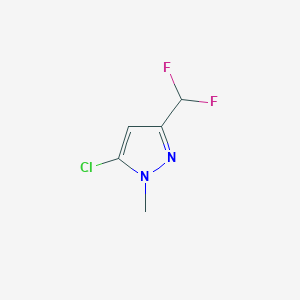

![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12289429.png)

![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)
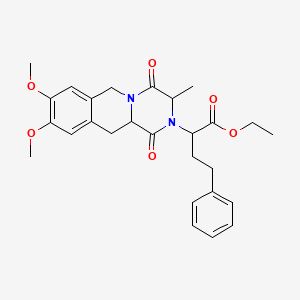
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)

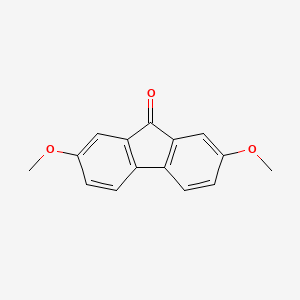
![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
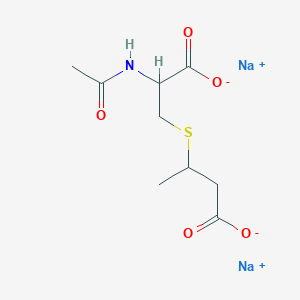
![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)
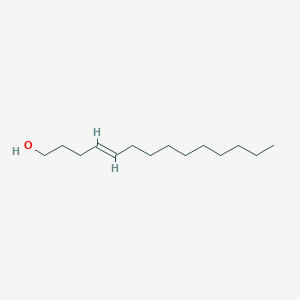
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
